80-Fold Superior Potency vs. Gallium Acetylacetonate in Gallium-Resistant Lung Cancer Cells
In a direct head-to-head comparison, compound 5476423 (CAS 901248-21-3) demonstrated an 80-fold increase in anti-proliferative potency relative to gallium acetylacetonate (GaAcAc) against gallium-resistant human lung adenocarcinoma A549 cells (R-cells). The IC50 of compound 5476423 in R-cells was determined to be approximately 80-fold lower than that of GaAcAc, indicating dramatically enhanced activity in the resistant phenotype [1]. In parallel, a second lead compound (7919469) achieved only a 13-fold increase, underscoring the superior resistance-overcoming capability of 5476423 within the same screening campaign [1]. Additionally, co-treatment with compound 5476423 increased GaAcAc efficacy against R-cells by 2-fold, suggesting a chemosensitization effect [1].
| Evidence Dimension | Anti-proliferative potency in gallium-resistant A549 lung cancer cells (R-cells) |
|---|---|
| Target Compound Data | IC50 of compound 5476423: 80-fold lower (more potent) than GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc), IC50 in R-cells (baseline); compound 7919469, 13-fold increase |
| Quantified Difference | 80-fold increased potency vs. GaAcAc; 6.2-fold superior to compound 7919469 (80/13) |
| Conditions | Human lung adenocarcinoma A549 cells selected for gallium resistance; AXL kinase homology model-guided virtual screening; anti-proliferative assay. |
Why This Matters
This is the only publicly available quantitative potency comparison for this compound, demonstrating a unique ability to overcome acquired gallium resistance—a phenotype that limits the clinical utility of gallium-based anticancer agents.
- [1] Oyewumi, M.O. et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 2014, 24, 4553–4556. View Source
